3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one
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Overview
Description
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one is a synthetic organic compound that features a quinoline core substituted with a furan-2-ylmethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furancarboxaldehyde, 7-methoxy-2-quinolone, and methylamine.
Formation of Intermediate: The first step involves the condensation of 2-furancarboxaldehyde with methylamine to form the intermediate furan-2-ylmethylamine.
Coupling Reaction: The intermediate is then coupled with 7-methoxy-2-quinolone under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-{[(Furan-2-ylmethyl)-amino]-methyl}-2-quinolone: Lacks the methoxy group, which may affect its reactivity and applications.
7-Methoxy-1H-quinolin-2-one: Lacks the furan-2-ylmethyl group, which may influence its biological activity.
Furan-2-ylmethylamine: A simpler structure that serves as an intermediate in the synthesis of more complex compounds.
Uniqueness
3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one is unique due to the presence of both the furan-2-ylmethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-7-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMGOIIARFPTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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